1-(4-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CBEP and is a piperidine derivative. CBEP has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical, and physiological effects. In
Wirkmechanismus
CBEP acts as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors. This leads to a decrease in dopamine signaling in the brain, resulting in various effects on behavior and physiology.
Biochemical and Physiological Effects:
CBEP has been shown to have various biochemical and physiological effects. In animal studies, CBEP has been shown to decrease locomotor activity, increase catalepsy, and decrease the release of dopamine in the brain. CBEP has also been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBEP in lab experiments is its specificity for dopamine receptors, allowing for targeted manipulation of dopamine signaling. However, one limitation is that CBEP has been shown to have low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CBEP. One direction is to further explore its potential as a tool for studying dopamine receptors in the brain. Another direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, such as anxiety disorders and Parkinson's disease. Additionally, research on improving the solubility of CBEP may expand its potential applications in lab experiments.
Synthesemethoden
The synthesis of CBEP has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of triethylamine. The resulting product is then reacted with piperidine-4-carboxylic acid to obtain CBEP. Another method involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of sodium hydride, followed by the addition of piperidine-4-carboxylic acid to obtain CBEP.
Wissenschaftliche Forschungsanwendungen
CBEP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CBEP has been studied for its potential use as a tool to study the role of dopamine receptors in the brain. In pharmacology, CBEP has been studied for its potential use as a dopamine receptor antagonist. In medicinal chemistry, CBEP has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-19-9-7-18(8-10-19)23-20(25)15-11-13-24(14-12-15)21(26)16-3-5-17(22)6-4-16/h3-10,15H,2,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOXONMQJVDQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.